3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

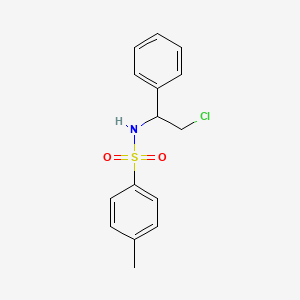

The compound of interest, 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone, is a brominated benzophenone derivative. Benzophenones are a class of organic compounds that are widely used in various applications, including as UV stabilizers in plastics and as intermediates in organic synthesis. The presence of bromine and methoxy groups on the benzophenone structure can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of brominated benzophenone derivatives is not directly discussed in the provided papers. However, similar compounds are synthesized through various methods, such as N-reductive alkylation, as seen in the synthesis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines . This method involves the use of regioisomeric bromodimethoxybenzaldehydes and could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single crystal determination . For instance, Schiff bases synthesized from bromo-substituted salicylaldehydes have been characterized, revealing details about their crystal packing and hydrogen bonding interactions. These analyses provide insights into how the bromo and methoxy substituents influence the overall molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is often influenced by the presence of the bromine atom, which can participate in various reactions, such as electrophilic aromatic substitution or nucleophilic displacement. The papers do not provide specific reactions for this compound, but studies on similar bromophenol derivatives show that they can be isolated from natural sources and may not exhibit significant activity against certain cancer cell lines or microorganisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones would be expected to include high molecular weights and densities due to the presence of bromine atoms. The methoxy and methyl substituents could influence the solubility of the compound in organic solvents. The stability of related compounds, such as 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinon-4-imine, has been studied in ethanol, showing degradation under certain conditions . These findings suggest that the stability of this compound could also be solvent-dependent and may vary with temperature and light exposure.

Scientific Research Applications

Photodynamic Therapy Applications

- Zinc Phthalocyanine Derivatives : The synthesis and characterization of zinc(II) phthalocyanine derivatives substituted with various benzenesulfonamide groups, including one containing 3-bromo-3',5'-dimethyl-4'-methoxybenzophenone-like structure, have shown promising properties for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

- Bromophenol Derivatives in Red Algae : Research on bromophenol derivatives from the red alga Rhodomela confervoides, which are structurally similar to this compound, revealed that these compounds exhibit significant antioxidant activities. Most of these compounds showed potent activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. These findings suggest potential applications in preventing oxidative deterioration of food and potential pharmaceutical uses as natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Inhibition of Protein Tyrosine Phosphatase 1B

- Synthetic Bromophenol Derivatives : New synthetic bromophenols based on the structure of natural bromophenol isolated from red algae have been evaluated for their inhibition activities against protein tyrosine phosphatase 1B (PTP1B). These compounds, derived from 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol, a compound structurally akin to this compound, have shown moderate inhibition activities against PTP1B, suggesting their potential as leads for developing novel inhibitors for conditions like diabetes and obesity (Cui, Shi, & Hu, 2011).

properties

IUPAC Name |

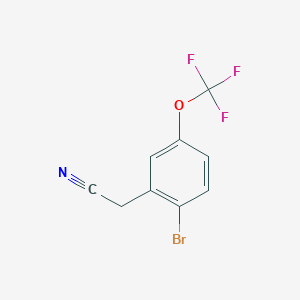

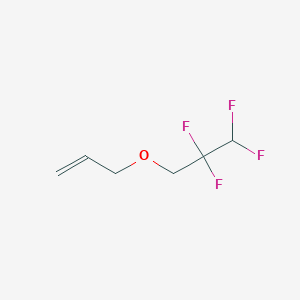

(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFIRZWGVDVOOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373649 |

Source

|

| Record name | 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844879-47-6 |

Source

|

| Record name | (3-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)